

# Application Notes and Protocols: Microencapsulation using Cellulose Acetate Phthalate (CAP)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cellulose acetate phthalate*

Cat. No.: *B8822715*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Cellulose Acetate Phthalate (CAP)** is a pH-sensitive polymer widely utilized in the pharmaceutical industry for enteric coating and controlled drug delivery.<sup>[1][2]</sup> Its unique property of being resistant to acidic gastric fluids while readily dissolving in the neutral to slightly alkaline environment of the intestine makes it an ideal candidate for microencapsulating acid-labile drugs or for targeting drug release to the small intestine.<sup>[2][3]</sup> This document provides detailed protocols for microencapsulation using CAP and presents key quantitative data to guide formulation development.

Microencapsulation with CAP can protect drugs from degradation in the stomach, mask unpleasant tastes, and provide sustained or targeted release, thereby improving therapeutic efficacy and patient compliance.<sup>[4]</sup> Common techniques for microencapsulation with CAP include emulsion-solvent evaporation, non-solvent addition, and spray drying.

## Key Applications

- Enteric Drug Delivery: Protecting acid-sensitive drugs from the gastric environment and preventing gastric irritation from certain drugs.<sup>[1][5]</sup>

- Targeted Drug Release: Delivering drugs specifically to the intestinal tract for localized action or optimal absorption.[6][7]
- Sustained Release: Modulating the rate of drug release to maintain therapeutic concentrations over an extended period.[8]
- Taste Masking: Encapsulating drugs with bitter or unpleasant tastes to improve patient acceptability.[4]

## Quantitative Data Summary

The following tables summarize key quantitative data from various studies on microencapsulation using **Cellulose Acetate Phthalate**.

Table 1: Particle Size and Entrapment Efficiency of CAP Microcapsules

| Active Pharmaceutical Ingredient (API) | Microencapsulation Method           | Polymer(s)                       | Average Particle Size (μm) | Drug Entrapment Efficiency (%) | Reference |
|----------------------------------------|-------------------------------------|----------------------------------|----------------------------|--------------------------------|-----------|
| Aspirin                                | Emulsion Solvent Evaporation        | CAP                              | 378.05 ± 30.4              | 85.45 ± 0.2                    | [9][10]   |
| Aspirin                                | Emulsion Solvent Evaporation        | Ethyl Cellulose (EC) + CAP (1:1) | 365.15 ± 45.2              | 80.11 ± 0.25                   | [9][10]   |
| Diclofenac Sodium                      | Emulsification -Solvent Evaporation | CAP                              | 560 - 920                  | Up to 90                       | [5][11]   |
| Theophylline                           | Non-solvent Addition                | CAP                              | Not specified              | > 80                           | [8]       |
| Plasmid DNA                            | Not specified                       | CAP                              | 44.33 ± 30.22              | Low                            | [7]       |

Table 2: In-Vitro Drug Release from CAP Microcapsules

| Active Pharmaceutical Ingredient (API) | Polymer(s) | Release Medium (Initial 2h) | % Release (Initial 2h) | Release Medium (Subsequent) | % Release (Subsequent)                  | Reference |
|----------------------------------------|------------|-----------------------------|------------------------|-----------------------------|-----------------------------------------|-----------|
| Aspirin                                | CAP        | pH 1.2                      | Very slow              | Acetate Buffer (pH 6.0)     | Abrupt release                          | [9]       |
| Diclofenac Sodium                      | CAP        | 0.1 N HCl (pH 1.2)          | 2                      | Phosphate Buffer (pH 6.8)   | ~100 (after 4h)                         | [5][11]   |
| Diclofenac Sodium                      | EC + CAP   | 0.1 N HCl (pH 1.2)          | Not specified          | Phosphate Buffer (pH 6.8)   | More sustained than individual polymers | [5]       |
| Sodium Salicylate                      | CAP        | 0.1 M HCl                   | Slow release over 2h   | Phosphate Buffer (pH 8.0)   | Controlled release                      | [12]      |

## Experimental Protocols

### Protocol 1: Emulsion-Solvent Evaporation Method

This method is suitable for encapsulating water-insoluble or poorly water-soluble drugs.

Diagram: Emulsion-Solvent Evaporation Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for microencapsulation by emulsion-solvent evaporation.

**Materials:**

- Active Pharmaceutical Ingredient (API)
- **Cellulose Acetate Phthalate (CAP)**
- Organic solvent (e.g., acetone)
- Immiscible external phase (e.g., liquid paraffin)
- Emulsifying agent (e.g., Span 80)
- Washing solvent (e.g., n-hexane)

**Procedure:**

- Preparation of the Internal Phase: Dissolve the desired amount of API and **Cellulose Acetate Phthalate** in a suitable organic solvent like acetone to form a homogenous solution. [5]
- Preparation of the External Phase: Prepare the external phase by dissolving an emulsifying agent (e.g., 1.5% w/w Span 80) in an immiscible liquid such as liquid paraffin.[5]
- Emulsification: Add the internal phase to the external phase under continuous stirring at a controlled speed (e.g., 1200 rpm) to form a stable oil-in-oil emulsion.[6]
- Solvent Evaporation: Continue stirring for a defined period (e.g., 3 hours) at room temperature to allow the organic solvent to evaporate, leading to the formation of solid microcapsules.[6]
- Collection and Washing: Collect the formed microcapsules by filtration and wash them with a suitable solvent like n-hexane to remove any residual oil.[6]
- Drying: Dry the microcapsules at room temperature or in an oven at a controlled temperature.

## Protocol 2: Non-Solvent Addition Method

This technique is based on the precipitation of the polymer around the drug particles.

#### Materials:

- Active Pharmaceutical Ingredient (API)
- **Cellulose Acetate Phthalate (CAP)**
- Solvent for CAP (e.g., acetone)
- Non-solvent (e.g., liquid paraffin)
- Plasticizer (optional, e.g., Polyethylene Glycol - PEG)

#### Procedure:

- Polymer Solution Preparation: Dissolve **Cellulose Acetate Phthalate** and a plasticizer, if required, in acetone.
- Drug Dispersion: Disperse the finely powdered API into the polymer solution under agitation.
- Microencapsulation: Gradually add the non-solvent (liquid paraffin) to the agitated dispersion. This will cause the CAP to precipitate and form a coating around the API particles.
- Hardening: Continue stirring to allow for the complete precipitation and hardening of the microcapsule walls.
- Collection and Drying: Filter the microcapsules, wash with a suitable solvent to remove the non-solvent, and dry.

## Mechanism of pH-Dependent Drug Release

The enteric property of CAP is attributed to the presence of phthalyl groups, which contain free carboxylic acid moieties.

Diagram: pH-Dependent Drug Release from CAP Microcapsules



[Click to download full resolution via product page](#)

Caption: pH-dependent solubility and drug release mechanism of CAP.

In the highly acidic environment of the stomach (pH 1.2-3.0), the carboxylic acid groups on the phthalate moieties of CAP remain protonated and non-ionized. This renders the polymer insoluble, and the microcapsule shell remains intact, protecting the encapsulated drug.[1][5]

Upon transit to the small intestine, where the pH is typically above 6.0, the carboxylic acid groups become ionized, leading to electrostatic repulsion between the polymer chains.[3] This causes the polymer to swell and dissolve, resulting in the release of the encapsulated drug.[3][5]

## Characterization of Microcapsules

- Particle Size and Morphology: Determined using techniques like optical microscopy, scanning electron microscopy (SEM), and particle size analyzers.[9]
- Drug Loading and Encapsulation Efficiency: The amount of drug encapsulated is quantified, typically by dissolving a known weight of microcapsules and analyzing the drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- In-Vitro Drug Release Studies: Performed using dissolution apparatus under conditions simulating the gastrointestinal tract (e.g., 0.1 N HCl for 2 hours, followed by phosphate buffer

at pH 6.8).<sup>[5]</sup> Samples are withdrawn at regular intervals and analyzed for drug content to determine the release profile.

## Conclusion

Microencapsulation using **Cellulose Acetate Phthalate** is a versatile and effective technique for the development of oral controlled drug delivery systems, particularly for enteric targeting. The choice of microencapsulation method and formulation parameters will depend on the physicochemical properties of the drug and the desired release profile. The protocols and data presented in these application notes provide a foundation for researchers to design and develop robust and effective CAP-based microparticulate drug delivery systems.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. university.apeejay.edu [university.apeejay.edu]
- 2. Cellulose acetate phthalate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Microencapsulation: A promising technique for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. sciensage.info [sciensage.info]
- 7. Cellulose acetate phthalate microencapsulation and delivery of plasmid DNA to the intestines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Release Kinetic Studies of Aspirin Microcapsules from Ethyl Cellulose, Cellulose Acetate Phthalate and their Mixtures by Emulsion Solvent Evaporation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Microencapsulation using Cellulose Acetate Phthalate (CAP)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822715#microencapsulation-using-cellulose-acetate-phthalate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)